Benzene, 1,2-bis(decyloxy)-4-iodo-
Description
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Structure
2D Structure
Properties
CAS No. |
791637-58-6 |
|---|---|
Molecular Formula |
C26H45IO2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1,2-didecoxy-4-iodobenzene |
InChI |
InChI=1S/C26H45IO2/c1-3-5-7-9-11-13-15-17-21-28-25-20-19-24(27)23-26(25)29-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
InChI Key |
NDUQSVUKVOKUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)I)OCCCCCCCCCC |
Origin of Product |
United States |
Contextualizing Benzene, 1,2 Bis Decyloxy 4 Iodo Within Contemporary Research Paradigms
Benzene (B151609), 1,2-bis(decyloxy)-4-iodo-, with the CAS number 791637-58-6, represents a key molecular scaffold within the broader family of halogenated alkoxy-substituted benzenes. nih.govparchem.com Its structure, featuring two long decyloxy chains and a strategically placed iodine atom, makes it a highly valuable precursor for the synthesis of advanced organic materials. The long alkyl chains are known to enhance solubility and promote self-assembly into ordered structures, a critical feature for applications in organic electronics and liquid crystals.
While specific research exclusively focused on Benzene, 1,2-bis(decyloxy)-4-iodo- is not extensively documented in publicly available literature, its importance can be inferred from the wide-ranging applications of structurally similar compounds. For instance, related alkoxy-substituted iodobenzenes serve as key intermediates in the synthesis of phthalocyanines and other macrocyclic compounds. nih.gov These materials are of significant interest for their use as dyes, catalysts, and in photodynamic therapy. The presence of the iodo-substituent makes this compound an ideal substrate for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental tools for the creation of carbon-carbon bonds in the synthesis of conjugated polymers and complex organic molecules. researchgate.net
The synthesis of Benzene, 1,2-bis(decyloxy)-4-iodo- can be envisaged via a two-step process starting from catechol. The first step would involve a Williamson ether synthesis to introduce the two decyloxy chains, followed by a regioselective iodination at the 4-position of the resulting 1,2-bis(decyloxy)benzene (B2605468). molbase.com This synthetic accessibility, combined with its versatile reactivity, positions Benzene, 1,2-bis(decyloxy)-4-iodo- as a pivotal building block for the development of next-generation organic materials.
Historical Development of Iodoarene Precursors in Conjugated Systems Synthesis
Precursor Synthesis and Functional Group Introduction Strategies
The primary precursor for the benzene core of the target molecule is Catechol (1,2-dihydroxybenzene). Catechol is an aromatic diol that provides the necessary 1,2-disubstitution pattern of the oxygen functionalities. The long alkyl chains are introduced using a suitable decyl derivative, most commonly 1-Bromodecane (B1670165) . nih.gov
The core synthetic strategy relies on the Williamson ether synthesis, a robust and widely used method for preparing ethers. francis-press.com This reaction involves the deprotonation of the hydroxyl groups of catechol to form a more nucleophilic phenoxide, which then displaces the bromide ion from 1-bromodecane in a nucleophilic substitution reaction. masterorganicchemistry.com This method is particularly effective for introducing long-chain alkyl groups onto a phenolic framework. francis-press.com
Alkylation Reactions for Decyloxy Moiety Incorporation
The incorporation of the two decyloxy groups onto the catechol ring is accomplished via the Williamson ether synthesis. numberanalytics.com This reaction proceeds through an SN2 mechanism, where the alkoxide ion attacks the alkyl halide. masterorganicchemistry.com
The first step is the deprotonation of catechol using a suitable base. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, and the choice of base and solvent can significantly impact the reaction yield. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they solvate the cation and enhance the nucleophilicity of the resulting phenoxide ions. numberanalytics.com The reaction involves the sequential or simultaneous alkylation of both hydroxyl groups with 1-bromodecane to yield the intermediate, 1,2-bis(decyloxy)benzene (B2605468) . chem960.com The use of a primary alkyl halide like 1-bromodecane is crucial to favor the SN2 substitution pathway and minimize competing elimination reactions that are more common with secondary or tertiary halides. francis-press.comnumberanalytics.com
| Base | Solvent | Typical Yield (%) for Williamson Ether Synthesis |
|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972) / 2-Butanone (B6335102) | Varies (Common in industrial applications) |
| Sodium Hydroxide (NaOH) | Water (Phase-Transfer Catalysis) | 40 |
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield. Data is generalized for the reaction type. numberanalytics.comnih.gov
Regioselective Iodination Techniques for the Benzene Core
The final step in the synthesis is the introduction of an iodine atom at the 4-position of the 1,2-bis(decyloxy)benzene intermediate. The two electron-donating decyloxy groups are activating and direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky decyloxy groups, the para-position (C4) is the most favorable site for electrophilic substitution, leading to a high degree of regioselectivity.
Several methods can be employed for the iodination of such activated aromatic rings:
Iodine with an Oxidizing Agent: A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or mercuric oxide. orgsyn.org
Iodine and Silver Salts: A highly effective method for analogous compounds like veratrole (1,2-dimethoxybenzene) involves the use of iodine with silver trifluoroacetate (B77799) in a solvent like chloroform. The silver salt acts as a halogen activator. orgsyn.org
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used with an acid catalyst in solvents like dichloromethane (B109758) or acetonitrile.
Thallation Followed by Iodide Quench: Treatment with thallium trifluoroacetate followed by reaction with potassium iodide (KI) is known to provide excellent regioselectivity for the 2-iodo isomer in estradiol (B170435) derivatives, demonstrating its potential for controlled iodination. nih.gov
| Reagent System | Key Features | Typical Substrate |
|---|---|---|
| I₂ / Silver Trifluoroacetate | High reactivity and good regioselectivity for activated rings. | Veratrole (1,2-dimethoxybenzene) orgsyn.org |
| I₂ / Mercuric Oxide | Classic method, effective but involves toxic mercury salts. | Veratrole orgsyn.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Milder conditions, avoids heavy metals. | General for activated aromatic rings |
| Thallium Trifluoroacetate then KI | Excellent regioselectivity, but involves highly toxic thallium. | Estradiol Derivatives nih.gov |
Table 2: Comparison of Regioselective Iodination Techniques for Activated Benzene Rings.
Optimization of Reaction Conditions and Yield for Scalable Production
For large-scale production, optimization of the synthetic route is critical to maximize yield, reduce costs, and ensure safety.
For the alkylation step:
Reaction Conditions: Screening different base-solvent combinations is essential to find the most efficient and cost-effective system. numberanalytics.com While NaH in DMF gives high yields, the use of potassium carbonate in a ketone solvent like acetone or 2-butanone might be more practical and economical for larger scales. nih.gov
Temperature Control: Adjusting the reaction temperature can improve the rate and yield, but excessive heat can lead to side reactions. numberanalytics.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, offering a potential avenue for process intensification. numberanalytics.com
For the iodination step:
Reagent Selection: For scalability, moving away from toxic heavy metal reagents like those based on mercury or thallium is preferable. orgsyn.orgnih.gov Methods utilizing NIS or similar reagents are generally favored.
Purification: The final product, Benzene, 1,2-bis(decyloxy)-4-iodo-, typically requires purification to remove any unreacted starting materials or isomeric byproducts. Recrystallization from a suitable solvent or column chromatography are standard methods to achieve high purity.
By carefully selecting precursors and optimizing the conditions for both the Williamson ether synthesis and the subsequent regioselective iodination, Benzene, 1,2-bis(decyloxy)-4-iodo- can be prepared efficiently and in high yield.
Theoretical and Computational Investigations of Benzene, 1,2 Bis Decyloxy 4 Iodo and Its Reactive Intermediates
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of aromatic compounds. For Benzene (B151609), 1,2-bis(decyloxy)-4-iodo-, the electronic properties are primarily dictated by the interplay of the electron-donating decyloxy groups and the electron-withdrawing, yet polarizable, iodo group.
The two decyloxy groups at the 1 and 2 positions are ortho-para directing and activating, enriching the electron density of the benzene ring through resonance effects. This increased electron density, particularly at the positions ortho and para to the alkoxy groups, influences the molecule's reactivity in electrophilic aromatic substitution reactions. Conversely, the iodine atom at the 4-position is a deactivating group due to its inductive effect, yet it is also ortho-para directing. The combination of these substituents leads to a nuanced distribution of electron density across the aromatic ring.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. In similar alkoxy-substituted aromatic compounds, the HOMO is typically localized on the benzene ring and the oxygen atoms of the alkoxy groups, reflecting the high electron density in this region. The LUMO, on the other hand, is often distributed over the aromatic ring and the substituent that can accept electron density, which in this case would involve the iodo-carbon bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. For Benzene, 1,2-bis(decyloxy)-4-iodo-, the MEP would be expected to show a region of negative potential (electron-rich) around the oxygen atoms of the decyloxy groups and the pi-system of the benzene ring, making these sites susceptible to electrophilic attack. A region of positive potential (electron-poor) would likely be observed around the hydrogen atoms and, to some extent, the iodine atom, indicating sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of Benzene, 1,2-bis(decyloxy)-4-iodo- (Representative Values)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | ~ -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule. |
Note: These values are estimations based on DFT calculations of similar molecules and are for illustrative purposes.
Conformational Analysis of Decyloxy Side Chains and Steric Influences
The two long decyloxy side chains play a crucial role in defining the three-dimensional structure and steric environment of Benzene, 1,2-bis(decyloxy)-4-iodo-. The flexibility of these ten-carbon alkyl chains allows for a multitude of possible conformations. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.
The orientation of the decyloxy groups relative to the benzene ring is a key conformational feature. The C-O-C bond angle and the torsion angles around the O-alkyl bonds will determine the spatial arrangement of the chains. It is expected that the decyloxy chains will adopt a staggered conformation to minimize steric repulsion between adjacent methylene (B1212753) units.
The presence of two adjacent decyloxy groups can lead to significant steric crowding. This steric hindrance can influence the planarity of the molecule and may restrict the rotation of the C-O bonds. The bulky nature of these side chains will also sterically shield the adjacent positions on the benzene ring, potentially directing the approach of reactants in chemical transformations. In extended systems or the solid state, these long alkyl chains can engage in van der Waals interactions, leading to self-assembly and ordered structures.
Table 2: Key Torsional Angles in Alkoxybenzenes
| Torsional Angle | Description | Expected Value Range |
| C(ring)-C(ring)-O-C(alkyl) | Defines the orientation of the alkoxy group relative to the ring. | 0° or 180° (for planarity) |
| C(ring)-O-C(alkyl)-C(alkyl) | Defines the initial direction of the alkyl chain. | ~ 180° (anti-periplanar) |
| O-C(alkyl)-C(alkyl)-C(alkyl) | Defines the conformation of the alkyl chain backbone. | ~ ±60° (gauche), 180° (anti) |
Modeling of Reaction Pathways and Transition States in Cross-Coupling
Benzene, 1,2-bis(decyloxy)-4-iodo- is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to the presence of the iodo substituent. Computational modeling can elucidate the reaction mechanisms and predict the energetics of these transformations.
The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki coupling) or carbopalladation (for Heck coupling), and reductive elimination.
Oxidative Addition: This is often the rate-determining step. The palladium(0) catalyst inserts into the carbon-iodine bond to form a palladium(II) intermediate. The presence of electron-donating alkoxy groups on the benzene ring can facilitate this step by increasing the electron density on the carbon atom bonded to the iodine. However, the steric bulk of the ortho-decyloxy groups might hinder the approach of the palladium catalyst, potentially increasing the activation energy for this step.
Transmetalation/Carbopalladation: In a Suzuki coupling, a boronic acid derivative transfers its organic group to the palladium(II) complex. In a Heck coupling, an alkene inserts into the palladium-carbon bond. The specific nature of the coupling partner will determine the details of this step.
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
Table 3: Representative Energy Barriers for Suzuki Coupling of an Aryl Iodide (Calculated)
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Ar-I + Pd(0)L2 | 0 |
| Oxidative Addition TS | [Ar-Pd(L)2-I]‡ | +10 to +15 |
| Oxidative Addition Product | Ar-Pd(L)2-I | -5 to -10 |
| Transmetalation TS | [Ar-Pd(L)2-R]‡ | +15 to +25 |
| Reductive Elimination TS | [Ar-R-Pd(L)2]‡ | +20 to +30 |
| Products | Ar-R + Pd(0)L2 | Exergonic |
Note: These are generalized, representative values for a typical Suzuki coupling and can vary significantly based on the specific substrates, ligands, and reaction conditions.
Prediction of Molecular Interactions within Extended Systems
The long, flexible decyloxy chains of Benzene, 1,2-bis(decyloxy)-4-iodo- are expected to dominate its intermolecular interactions, particularly in the condensed phase (liquid crystals, thin films, or crystalline solids). These non-polar alkyl chains will primarily interact through van der Waals forces.
In the context of self-assembly, molecules of Benzene, 1,2-bis(decyloxy)-4-iodo- could form well-ordered monolayers on surfaces or exhibit liquid crystalline behavior. The balance between the π-π stacking of the aromatic cores and the van der Waals interactions of the alkyl chains will dictate the nature of the self-assembled structures. Computational simulations, such as molecular dynamics, can be employed to predict these collective behaviors and understand how molecular-level interactions give rise to macroscopic properties. The ability to form ordered structures makes this class of molecules interesting for applications in organic electronics and materials science.
Polymerization and Functionalization Strategies Employing Benzene, 1,2 Bis Decyloxy 4 Iodo As a Monomer
Suzuki-Miyaura Cross-Coupling Polymerization with Organoborons
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation, particularly in the synthesis of polyarylenes. researchgate.netrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. researchgate.net
In the context of a monomer like Benzene (B151609), 1,2-bis(decyloxy)-4-iodo- , it would serve as the halide partner in the polymerization. To form a homopolymer, this monomer would first need to be converted into a boronic acid or ester derivative. More commonly, it would be copolymerized with a diboronic acid or ester of another aromatic compound. The long decyloxy chains on the monomer would be expected to enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing of conjugated polymers.
Key components of a typical Suzuki-Miyaura polymerization include:
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor.
Ligand: Phosphine ligands, such as triphenylphosphine (B44618) or more bulky and electron-rich ligands, are used to stabilize the palladium catalyst and facilitate the reaction steps.
Base: A base, such as sodium carbonate, potassium phosphate, or cesium fluoride, is essential for the activation of the organoboron species.
Solvent: A mixture of an organic solvent (like toluene (B28343) or THF) and water is often used to dissolve the reactants and the base.
A hypothetical polymerization of Benzene, 1,2-bis(decyloxy)-4-iodo- with a generic aryldiboronic acid is depicted below:
Hypothetical Suzuki-Miyaura Copolymerization
| Reactant A | Reactant B | Catalyst | Base | Resulting Polymer Segment |
|---|
Stille Coupling and Other Organotin-Mediated Polymerization Routes
The Stille coupling reaction provides another versatile route for the synthesis of conjugated polymers by forming carbon-carbon bonds between an organotin compound (organostannane) and an organic halide. mdpi.comresearchgate.net This method is known for its tolerance to a wide variety of functional groups and for reaction conditions that are generally neutral and non-basic. rsc.org
For a monomer like Benzene, 1,2-bis(decyloxy)-4-iodo- , it could be copolymerized with a distannylated aromatic monomer. Alternatively, the iodo-functionalized monomer could be converted to its stannylated derivative and then polymerized with a di-iodinated comonomer. The primary drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. researchgate.net
The catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net
Hypothetical Stille Coupling Copolymerization
| Reactant A | Reactant B | Catalyst | Solvent | Resulting Polymer Segment |
|---|
Direct Arylation Polymerization Methodologies
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling reactions like Suzuki and Stille polymerization. rsc.org DArP involves the formation of a carbon-carbon bond between a C-H bond and a C-halide bond, typically catalyzed by palladium. rsc.org This approach avoids the need for pre-functionalization of one of the monomers with an organometallic group (boron or tin), which simplifies the synthesis and reduces waste.
In a DArP reaction involving Benzene, 1,2-bis(decyloxy)-4-iodo- , it would serve as the aryl halide partner. It would be reacted with a comonomer that possesses an activated C-H bond. The regioselectivity of the C-H activation can be a challenge in DArP, and careful optimization of the catalyst, ligands, and reaction conditions is often necessary to achieve well-defined polymer structures.
Regioregularity Control and Impact on Polymer Architecture
Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor that influences the material's electronic and optical properties. For a monomer like Benzene, 1,2-bis(decyloxy)-4-iodo- , which has an unsymmetrical substitution pattern, different head-to-tail or head-to-head couplings are possible during polymerization.
Controlling the regioregularity in polymerization reactions is a significant area of research. In catalyst-transfer polymerization, a specific type of chain-growth polymerization, the catalyst remains associated with the growing polymer chain, which can lead to highly regioregular structures. While this has been demonstrated for other monomers, its application to Benzene, 1,2-bis(decyloxy)-4-iodo- has not been reported.
The arrangement of the decyloxy side chains would significantly impact the polymer's morphology in the solid state. A regioregular polymer would likely exhibit more ordered packing and potentially higher charge carrier mobility compared to a regio-random counterpart.
Incorporation into Copolymers and Block Copolymers
The synthesis of copolymers, particularly block copolymers, allows for the combination of different chemical functionalities to create materials with tailored properties. digitellinc.comacs.orgBenzene, 1,2-bis(decyloxy)-4-iodo- could be incorporated as a monomer into various copolymer architectures.
Random Copolymers: By polymerizing a mixture of Benzene, 1,2-bis(decyloxy)-4-iodo- with another iodo-functionalized monomer and a distannyl or diboronic acid comonomer, a random copolymer could be synthesized.
Alternating Copolymers: As described in the Suzuki and Stille sections, copolymerization with a difunctional comonomer would lead to an alternating structure.
Block Copolymers: The synthesis of block copolymers would be more complex, likely requiring sequential monomer addition in a living or controlled polymerization process. ucl.ac.uk For instance, if a living polymerization of another monomer is initiated, Benzene, 1,2-bis(decyloxy)-4-iodo- could be added subsequently to grow a second block.
The properties of such copolymers would depend on the nature of the comonomers. For example, copolymerizing with an electron-accepting monomer could create a donor-acceptor polymer with interesting optoelectronic properties for applications in organic solar cells or light-emitting diodes.
Role of Benzene, 1,2 Bis Decyloxy 4 Iodo Derivatives in Advanced Organic Electronic Materials
Building Blocks for Organic Semiconductors
Benzene (B151609), 1,2-bis(decyloxy)-4-iodo- serves as a crucial building block in the synthesis of conjugated polymers and small molecules for organic semiconductor applications. The decyloxy chains enhance the solubility of the resulting materials in common organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and printing. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the extension of the conjugated system by linking it to other aromatic units.
The 1,2-bis(decyloxy)benzene (B2605468) moiety acts as an electron-donating unit. When this donor unit is strategically combined with electron-accepting units, it facilitates the formation of donor-acceptor (D-A) type copolymers. This D-A architecture is a cornerstone in the design of organic semiconductors with tailored electronic properties, such as a narrow bandgap and broad absorption spectra, which are highly desirable for efficient light harvesting and charge separation.
For instance, the carbon-iodine bond's high reactivity allows for polycondensation reactions to proceed under relatively mild conditions, leading to the formation of well-defined conjugated polymers. The ability to precisely control the polymer structure is essential for achieving high-performance organic electronic devices.
Precursors for Organic Photovoltaic Donor/Acceptor Materials
In the realm of organic photovoltaics, derivatives of Benzene, 1,2-bis(decyloxy)-4-iodo- are utilized as precursors for both donor and acceptor materials. The electron-rich nature of the 1,2-bis(decyloxy)benzene core makes it an excellent component for donor materials in OPV active layers. These donor materials are responsible for absorbing solar radiation and generating excitons (bound electron-hole pairs).
The design of high-performance donor molecules often involves tuning their electronic and optical properties, such as the frontier molecular orbital energies (HOMO and LUMO levels). chemrxiv.org Theoretical studies, combining density functional theory (DFT) with Marcus theory, are employed to systematically design and evaluate donor molecules with specific architectures to enhance charge generation when paired with suitable non-fullerene acceptors. chemrxiv.org
The development of ternary organic solar cells, which incorporate a third component into the standard binary donor-acceptor blend, has been a successful strategy to achieve high power conversion efficiencies (PCEs). researchgate.net Derivatives of Benzene, 1,2-bis(decyloxy)-4-iodo- can be functionalized to create wide-bandgap small-molecule acceptors or donor polymers that can be integrated into these ternary systems to improve photocurrent density, open-circuit voltage, and fill factor. researchgate.net Morphology control of the active layer is also crucial for achieving high PCEs, and the molecular design of these precursors plays a significant role in the resulting film morphology. researchgate.net
| Derivative Type | Role in OPV | Key Properties | Potential Impact |
| Donor Polymer | Light absorption, exciton generation | Broad absorption, appropriate HOMO level | Enhanced photocurrent |
| Small Molecule Acceptor | Exciton dissociation, electron transport | Matched LUMO level with donor | Improved charge separation and collection |
| Third Component in Ternary Blend | Fine-tuning of electronic and morphological properties | Complements binary system | Increased power conversion efficiency |
Monomers for Organic Field-Effect Transistor (OFET) Active Layers
The semiconducting properties of polymers and small molecules derived from Benzene, 1,2-bis(decyloxy)-4-iodo- make them suitable for the active layer in organic field-effect transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The molecular structure and packing of the material in the solid state are critical factors influencing this mobility.
The synthesis of materials like 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene, which incorporates a phenylene ring similar to the core of Benzene, 1,2-bis(decyloxy)-4-iodo-, has led to the development of "electronic-grade" pure semiconducting materials. researchgate.net OFETs based on such oligomers have demonstrated high charge carrier mobilities, on/off current ratios, and good stability. researchgate.net The introduction of thiophene units can also improve the air stability of the material, a significant challenge for thiophene-based semiconductors. researchgate.net
The morphology of the semiconductor film can be improved by various techniques, leading to enhanced device performance. researchgate.net The design of the monomer, including the length and branching of the alkyl chains, can significantly influence the self-assembly and crystalline order of the resulting polymer or small molecule film.
| OFET Parameter | Influence of Molecular Structure | Reported Values for Similar Systems |
| Hole Mobility | Planarity of the conjugated backbone, intermolecular π-π stacking | Up to 0.3 cm²/Vs researchgate.net |
| On/Off Current Ratio | Energy levels of the semiconductor and gate dielectric | As large as 10⁵ researchgate.net |
| Air Stability | Oxidation potential of the material | Improved by incorporating phenylene units researchgate.net |
Contributions to Organic Light-Emitting Diode (OLED) Emitters and Hosts
In the field of organic light-emitting diodes (OLEDs), derivatives of Benzene, 1,2-bis(decyloxy)-4-iodo- can be engineered to function as either the light-emitting dopant (emitter) or the host material in the emissive layer. The electroluminescent properties of these materials are determined by their molecular structure and the resulting electronic energy levels.
The design of host materials is crucial for the efficiency and performance of OLEDs. noctiluca.eu Host materials need to have high triplet energy to confine the excitons on the guest emitter molecules and good thermal stability. noctiluca.eu By modifying the core structure of Benzene, 1,2-bis(decyloxy)-4-iodo-, it is possible to synthesize host materials with these desired properties. For instance, incorporating carbazole units can lead to materials with high glass transition temperatures and triplet energies, making them compatible with blue thermally activated delayed fluorescence (TADF) emitters. researchgate.net
Intermolecular charge-transfer (CT) states at the interface between electron-donating and accepting materials are fundamental to the operation of OLEDs. uhasselt.benih.gov The proper control of these CT state properties can lead to high emission quantum yields and low turn-on voltages. uhasselt.benih.gov Derivatives of Benzene, 1,2-bis(decyloxy)-4-iodo- can be used to create these donor-acceptor interfaces, contributing to the development of high-efficiency OLEDs.
| OLED Component | Function | Desired Properties of Derivative |
| Host Material | Energy transfer to emitter, charge transport | High triplet energy, good thermal stability, appropriate charge transport properties |
| Emitter Material | Light emission | High photoluminescence quantum yield, specific emission color |
| Interfacial Layer | Facilitate charge injection/transport | Matched energy levels with adjacent layers |
Charge Transport Pathway Considerations in Derivatives
The efficiency of charge transport in organic semiconductors derived from Benzene, 1,2-bis(decyloxy)-4-iodo- is a critical factor determining the performance of electronic devices. Charge transport in these materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules or polymer chains. The rate of this hopping process is highly dependent on the molecular packing and the electronic coupling between molecules.
Computational tools are increasingly used to understand the relationship between the chemical composition of organic semiconductors and the mechanism of charge transport. researchgate.net These studies help in the molecular engineering of new materials with improved charge transport properties. For example, the introduction of phenylethynyl groups can influence the electronic structure and charge transport parameters of the molecule. researchgate.net
The long decyloxy side chains, while beneficial for solubility, can also impact the intermolecular packing and, consequently, the charge transport pathways. A balance must be struck between processability and optimal solid-state morphology for efficient charge transport. The design of derivatives with specific side-chain architectures can be used to control the self-assembly of the molecules and create favorable pathways for charge movement.
Advanced Spectroscopic and Structural Characterization of Polymeric Systems Derived from Benzene, 1,2 Bis Decyloxy 4 Iodo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed microstructure of polymers. Both ¹H and ¹³C NMR provide insights into the chemical environment of the atomic nuclei, allowing for the confirmation of the polymer's repeat unit, stereochemistry, and end-group analysis.
For polymers derived from 1,2-bis(decyloxy)benzene (B2605468) units, such as poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), ¹H NMR spectroscopy reveals characteristic signals for the aromatic, vinylic, and aliphatic protons. The aromatic protons on the substituted benzene (B151609) ring typically appear as a singlet, confirming the 2,5-disubstitution pattern. The protons of the decyloxy side chains exhibit distinct signals corresponding to the methylene (B1212753) groups adjacent to the oxygen atom (-OCH₂-), the long aliphatic chain, and the terminal methyl group (-CH₃).
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the polymer. The spectrum of PDOPV shows distinct resonances for the aromatic carbons, including those bonded to oxygen and those that are part of the polymer backbone, as well as the different carbons of the decyloxy side chains.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 6.81 (s) | 151.1 (C-O), 115.8 (C-H) |
| Vinylic-H | 7.10 (s) | 127.5 |
| -OCH₂- | 3.88 (t) | 69.2 |
| Methylene chain | 1.74 (quintet), 1.39-1.46 (m), 1.21-1.38 (m) | 31.9, 29.6, 29.4, 29.3, 26.1, 22.7 |
| -CH₃ | 0.87 (t) | 14.1 |
(Data based on analogous polymer systems)
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Polymers
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a polymer and probing the conformational order of the polymer chains.
FTIR Spectroscopy: The FTIR spectrum of polymers containing 1,2-bis(decyloxy)benzene units is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the decyloxy side chains appear as strong bands in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkages gives rise to characteristic bands around 1020-1250 cm⁻¹. Furthermore, vibrations associated with the benzene ring, such as C=C stretching, are found in the 1450-1600 cm⁻¹ region. For PPV-type polymers, the out-of-plane C-H vibration of the trans-vinylene group at around 965 cm⁻¹ is a key diagnostic peak.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For PPV derivatives, the most intense Raman bands are typically associated with the conjugated backbone. The C=C stretching of the vinylene units and the aromatic rings are particularly strong. For instance, in poly{2-methoxy-5-[(2-ethylhexyl)oxy]-1,4-phenylenevinylene} (MEH-PPV), a close analog, the vinylene C=C stretching mode is observed around 1585 cm⁻¹, and the phenylene ring stretching mode is seen at approximately 1625 cm⁻¹. These bands are sensitive to the conformation and effective conjugation length of the polymer chain.
Table 2: Characteristic Vibrational Frequencies for Polymers Containing 2,5-dialkoxy-p-phenylenevinylene Units
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | - |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C stretch | 1450-1600 | ~1625 |
| Vinylene C=C stretch | - | ~1585 |
| C-O-C stretch | 1020-1250 | - |
| trans-Vinylene C-H out-of-plane bend | ~965 | - |
(Data based on analogous polymer systems)
X-ray Scattering Techniques (WAXS, SAXS) for Morphological Studies
X-ray scattering techniques are essential for investigating the morphology of polymers at different length scales. Wide-angle X-ray scattering (WAXS) provides information about the crystalline structure and local ordering, while small-angle X-ray scattering (SAXS) reveals larger-scale structures such as lamellar arrangements and phase-separated domains.
Wide-Angle X-ray Scattering (WAXS): For semi-crystalline polymers, WAXS patterns exhibit sharp Bragg reflections corresponding to the ordered crystalline domains. In many conjugated polymers with long alkyl or alkoxy side chains, a common feature in the WAXS pattern is a peak at a low angle (typically 2θ = 5-10°) which corresponds to the lamellar stacking of the polymer backbones, separated by the interdigitated side chains. Another broader peak at a wider angle (around 2θ = 20°) is often observed, which is associated with the amorphous halo and relates to the shorter-range correlations between the polymer chains. For instance, in MEH-PPV films, WAXS patterns have shown evidence of nanodomains with mesomorphic order. nsrrc.org.tw
Small-Angle X-ray Scattering (SAXS): SAXS is used to probe larger structural features, from a few nanometers to over 100 nm. In block copolymers or polymer blends, SAXS can be used to determine the size, shape, and arrangement of the different phases. For homopolymers like those derived from 1,2-bis(decyloxy)benzene, SAXS can provide information on the presence of larger-scale ordered structures or aggregates. In drop-cast films of MEH-PPV, SAXS patterns have indicated the existence of nanodomains. nsrrc.org.tw The analysis of SAXS data can reveal information about the periodicity and correlation length of these domains.
Table 3: Representative X-ray Scattering Data for Poly(2-alkoxy-p-phenylenevinylene) Films
| Technique | Scattering Feature | Typical 2θ Range (Cu Kα) | Corresponding d-spacing (Å) | Structural Interpretation |
|---|---|---|---|---|
| WAXS | Lamellar stacking | 5-10° | 9-18 | Inter-chain distance due to side-chain packing |
| WAXS | Amorphous halo | 18-25° | 3.5-5 | Short-range inter-chain correlations |
| SAXS | Nanodomain scattering | < 2° | > 44 | Size and correlation of ordered nanodomains |
(Data based on analogous polymer systems)
Electron Microscopy (TEM, SEM) for Nanostructure Analysis
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for directly visualizing the nanostructure and morphology of polymer films.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of thin polymer films. To enhance contrast, staining agents are sometimes used. For conjugated polymers, TEM can reveal the presence of crystalline domains, fibrillar structures, or phase separation in blends. In studies of MEH-PPV, TEM has been used to visualize the formation of complex nanoparticles. acs.org The morphology observed by TEM can be correlated with the polymer's processing conditions and its resulting optoelectronic properties.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of polymer films. It provides information about surface roughness, film uniformity, and the presence of larger aggregates or defects. Field-emission SEM (FESEM) offers higher resolution and can reveal finer surface features. For MEH-PPV films, FESEM has been employed to investigate the influence of processing conditions on the formation of nanodomains within the films. mcmaster.ca These studies have shown that the nanostructure can significantly impact properties like charge carrier mobility. mcmaster.ca
Electrochemical Characterization for Redox Behavior
Electrochemical characterization, primarily through cyclic voltammetry (CV), is a crucial technique for determining the redox behavior of conjugated polymers. From the onset potentials of oxidation and reduction, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are critical for the design and performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For polymers like PDOPV, the presence of electron-donating alkoxy groups on the phenylene ring lowers the oxidation potential, making the polymer easier to oxidize compared to unsubstituted PPV. The HOMO level can be calculated from the onset of the oxidation peak, while the LUMO level can be determined from the onset of the reduction peak. The difference between the HOMO and LUMO levels provides an estimate of the electrochemical band gap.
Table 4: Electrochemical Properties of Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV)
| Property | Value |
|---|---|
| Oxidation Onset Potential (E_ox) | ~0.8 V (vs. Ag/Ag⁺) |
| Reduction Onset Potential (E_red) | Not consistently observed |
| HOMO Energy Level | ~ -5.2 eV |
| LUMO Energy Level (estimated from optical band gap) | ~ -2.7 eV |
| Electrochemical Band Gap (estimated) | ~ 2.5 eV |
(Data based on analogous polymer systems)
Future Research Trajectories and Innovations in the Utilization of Benzene, 1,2 Bis Decyloxy 4 Iodo
Exploration of Novel Polymerization Techniques
The presence of a reactive carbon-iodine bond makes Benzene (B151609), 1,2-bis(decyloxy)-4-iodo- an excellent candidate for various polymerization reactions. Future research will likely focus on leveraging this reactivity to synthesize a new generation of precisely controlled polymers. The long decyloxy chains are crucial as they are expected to impart solubility to otherwise rigid polymer backbones, facilitating their processing from solution.
Advanced polymerization methods that could be explored include:
Direct Arylation Polymerization (DArP): This technique has emerged as a more sustainable alternative to traditional cross-coupling reactions as it reduces the generation of toxic organometallic byproducts. osti.gov Investigating the DArP of Benzene, 1,2-bis(decyloxy)-4-iodo- with various C-H activated comonomers could lead to the efficient synthesis of novel conjugated polymers.
Living Cyclocopolymerization: The use of aryl palladium initiators derived from aryl halides has enabled the synthesis of end-functionalized polymers with well-defined architectures. acs.org Applying such living polymerization techniques to monomers based on Benzene, 1,2-bis(decyloxy)-4-iodo- could allow for the creation of block copolymers and other complex macromolecular structures.
Site-Selective Polymerization: For more complex derivatives of Benzene, 1,2-bis(decyloxy)-4-iodo- that may contain other halogen atoms, site-selective polymerization techniques could be employed to create highly specific polymer structures. nih.gov
A summary of potential polymerization reactions is presented in the table below.
| Polymerization Technique | Potential Comonomer | Expected Polymer Properties |
| Suzuki Coupling | Aryl diboronic acids/esters | High molecular weight, good thermal stability |
| Stille Coupling | Organostannanes | Functional group tolerance, well-defined structures |
| Sonogashira Coupling | Terminal alkynes | Conjugated polymers with rigid backbones |
| Heck Coupling | Alkenes | Poly(arylene vinylene) derivatives |
| Direct Arylation Polymerization | Heterocycles (e.g., thiophene) | Reduced synthetic steps, greener process |
Design of Next-Generation Organic Electronic Materials
Organic semiconductors are at the heart of next-generation electronic devices such as flexible displays, printable sensors, and large-area solar cells. kit.eduelsevierpure.com The molecular structure of Benzene, 1,2-bis(decyloxy)-4-iodo- makes it an attractive building block for such materials. The 1,2-bis(decyloxy)benzene (B2605468) moiety is electron-rich and can serve as a potent electron-donating unit in donor-acceptor (D-A) type copolymers, which are known for their tunable electronic properties.
Future research in this area could focus on:
High-Mobility Organic Field-Effect Transistors (OFETs): By copolymerizing Benzene, 1,2-bis(decyloxy)-4-iodo- with various electron-accepting monomers, it may be possible to create p-type or ambipolar organic semiconductors with high charge carrier mobilities. The ortho-dialkoxy substitution pattern can influence the planarity of the polymer backbone and the intermolecular packing in the solid state, both of which are critical for efficient charge transport.
Efficient Organic Photovoltaics (OPVs): The design of novel D-A copolymers incorporating the Benzene, 1,2-bis(decyloxy)-4-iodo- motif could lead to new materials for the active layer in OPVs. The broad absorption spectra and suitable energy levels of such polymers are key to achieving high power conversion efficiencies.
Stable Organic Light-Emitting Diodes (OLEDs): The high thermal and electrochemical stability often associated with polyaromatic structures could be beneficial for the longevity of OLED devices. mdpi.com The decyloxy chains can also prevent aggregation-caused quenching of luminescence, leading to brighter and more efficient emitters.
| Property | Influence of Benzene, 1,2-bis(decyloxy)-4-iodo- Motif | Potential Application |
| Electronic Structure | Electron-donating character for D-A architectures | Organic Solar Cells, OFETs |
| Solubility | Enhanced by long decyloxy chains | Solution-processable devices |
| Morphology | Side chains influence thin-film packing | High-mobility transistors |
| Thermal Stability | Aromatic backbone | Durable electronic devices |
Integration into Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to synergistic effects and novel functionalities. researchgate.netmdpi.comnih.gov The reactive iodo-group of Benzene, 1,2-bis(decyloxy)-4-iodo- provides a chemical handle for covalently grafting these organic motifs onto inorganic substrates or nanoparticles.
Future research directions include:
Functionalized Nanoparticles: Surface modification of inorganic nanoparticles (e.g., quantum dots, metal oxides) with Benzene, 1,2-bis(decyloxy)-4-iodo- could improve their dispersibility in organic matrices and introduce new electronic functionalities. nih.govresearchgate.net
Hybrid Perovskite Solar Cells: The organic component can be used as a surface passivating agent or as a component in the charge transport layers of perovskite solar cells, potentially improving their efficiency and stability.
Sensors and Catalysts: Integration of this molecule into porous inorganic frameworks could lead to new sensory materials where the organic unit provides the recognition site and the inorganic scaffold provides a high surface area and stability.
Sustainable Synthesis and Processing Methodologies
A growing emphasis in chemical research is the development of sustainable and environmentally friendly processes. researchgate.net Future work on Benzene, 1,2-bis(decyloxy)-4-iodo- and its derivatives will undoubtedly be guided by the principles of green chemistry.
Key areas of focus will be:
Greener Synthetic Routes: The development of synthetic pathways that avoid the use of toxic reagents, minimize waste generation, and utilize renewable starting materials will be a priority. This includes exploring catalytic methods that operate under milder conditions.
Atom-Efficient Reactions: Employing reactions that incorporate a high percentage of the atoms from the reactants into the final product is a cornerstone of green chemistry. As mentioned earlier, DArP is a prime example of a more atom-economical approach to polymer synthesis.
Solution-Based Processing: The solubility imparted by the decyloxy chains allows for the use of solution-based deposition techniques like spin-coating, inkjet printing, and roll-to-roll processing. These methods are generally more energy-efficient and less capital-intensive than the vacuum deposition techniques often required for small-molecule organic electronics.
Computational-Guided Material Discovery Utilizing Benzene, 1,2-bis(decyloxy)-4-iodo- Motifs
In recent years, computational methods have become an indispensable tool in materials science for predicting the properties of new materials and accelerating their discovery. frontiersin.orgnih.gov For a versatile building block like Benzene, 1,2-bis(decyloxy)-4-iodo-, computational approaches can provide valuable insights and guide experimental efforts.
Future research in this domain will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties (e.g., HOMO/LUMO energy levels, bandgap) of polymers and molecules derived from the Benzene, 1,2-bis(decyloxy)-4-iodo- motif. This allows for the in-silico screening of potential candidates for specific applications.
Molecular Dynamics Simulations: These simulations can provide insights into the morphology and molecular packing of materials in the solid state, which is crucial for understanding and predicting charge transport properties.
Machine Learning and Generative Models: By training machine learning models on existing materials data, it is possible to predict the properties of new, hypothetical materials containing the Benzene, 1,2-bis(decyloxy)-4-iodo- unit. Generative models can even propose novel molecular structures with optimized properties for a given application. frontiersin.orgnih.gov
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Iodination | ICl, H₂SO₄ | CHCl₃ | 50°C | 65–75 |
| Alkylation | Decyl bromide, K₂CO₃ | DMF | 90°C | 50–60 |
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z ~572.2 for C₂₆H₄₄IO₂). Use ESI or MALDI-TOF for high-resolution data .
- X-ray Diffraction (XRD) : Resolve crystal packing, especially the steric effects of decyloxy chains and iodine’s van der Waals interactions .
Advanced: How can computational methods model non-covalent interactions in Benzene, 1,2-bis(decyloxy)-4-iodo-?
Methodological Answer:
Density Functional Theory (DFT) with dispersion corrections is critical for modeling long alkyl chains and iodine’s polarizability:
- Functional Selection : Use the B97-D functional, which incorporates damped C₆·R⁻⁶ dispersion corrections to capture van der Waals forces in decyloxy chains .
- Basis Sets : Opt for def2-TZVP for iodine and 6-31G(d,p) for lighter atoms to balance accuracy and computational cost.
- Solvent Effects : Simulate toluene or chloroform environments using the COSMO model to assess aggregation behavior .
Q. Computational Parameters Table
| Parameter | Value |
|---|---|
| Functional | B97-D |
| Basis Set | def2-TZVP (I), 6-31G(d,p) (C, H, O) |
| Dispersion Correction | D3(BJ) |
| Solvent Model | COSMO (ε = 2.38 for toluene) |
Advanced: How does the iodo substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom serves as a versatile site for transition-metal-catalyzed cross-coupling:
- Suzuki-Miyaura Coupling : Replace iodine with aryl/vinyl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in dioxane/H₂O (3:1) at 80°C .
- Directing Effects : The electron-withdrawing iodine meta-directs electrophiles, enabling regioselective functionalization of the benzene ring.
- Challenges : Steric hindrance from decyloxy chains may reduce reaction rates; use bulky ligands (e.g., XPhos) to enhance catalyst turnover .
Q. Example Reaction Scheme
Substrate : Benzene, 1,2-bis(decyloxy)-4-iodo-
Reagents : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₂CO₃
Product : 4-Aryl-1,2-bis(decyloxy)benzene (confirmed by GC-MS).
Advanced: What experimental strategies can evaluate its potential in liquid-crystalline materials?
Methodological Answer:
The compound’s long alkyl chains and planar aromatic core suggest mesomorphic behavior:
Thermal Analysis :
- DSC : Measure phase transitions (Tm for crystalline-to-smectic, Tc for isotropic transitions) at 5°C/min heating/cooling rates .
- Polarized Optical Microscopy (POM) : Identify birefringent textures (e.g., fan-shaped for smectic phases).
XRD in Mesophase : Analyze layer spacing (d ≈ molecular length + 3–5 Å for chain interdigitation).
Comparative Studies : Replace iodine with Br/Cl to assess halogen impact on mesophase stability .
Q. Typical Phase Behavior Table
| Compound | Tm (°C) | Tc (°C) | Mesophase Type |
|---|---|---|---|
| Target | 120 | 180 | Smectic A |
| Br Analog | 115 | 175 | Smectic C |
Advanced: How to resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Discrepancies in NMR/IR data may arise from conformational flexibility or impurities:
Variable Temperature NMR : Cool samples to −40°C in CD₂Cl₂ to "freeze" rotamers of decyloxy chains and simplify splitting patterns .
2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., aromatic vs. alkyl regions).
Elemental Analysis : Confirm purity (>98%) to rule out halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
